1-((6-Chloropyridin-2-yl)methyl)piperazine
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Overview
Description
1-((6-Chloropyridin-2-yl)methyl)piperazine is an organic compound that features a piperazine ring substituted with a 6-chloropyridin-2-ylmethyl group
Preparation Methods
The synthesis of 1-((6-Chloropyridin-2-yl)methyl)piperazine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-((6-Chloropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-((6-Chloropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((6-Chloropyridin-2-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloropyridin-3-yl)piperazine: This compound has a similar structure but with the chlorine atom positioned differently on the pyridine ring.
1-(4-Chloropyridin-2-yl)methyl)piperazine: Another structural isomer with the chlorine atom at the 4-position of the pyridine ring.
1-(6-Fluoropyridin-2-yl)methyl)piperazine: A fluorine-substituted analog that may exhibit different chemical and biological properties due to the presence of the fluorine atom.
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[(6-chloropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14ClN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
VBFBYSKROHRPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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